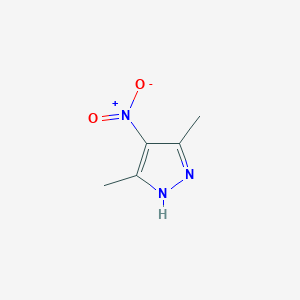

3,5-Dimethyl-4-nitro-1H-pyrazole

Description

The exact mass of the compound 3,5-Dimethyl-4-nitro-1H-pyrazole is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Dimethyl-4-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-4-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3,5-dimethyl-4-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3-5(8(9)10)4(2)7-6-3/h1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQCJVVJRNPSET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162980 | |

| Record name | Pyrazole, 3,5-dimethyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14531-55-6 | |

| Record name | 3,5-Dimethyl-4-nitropyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14531-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 3,5-dimethyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014531556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 3,5-dimethyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethyl-4-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethyl-4-nitro-1H-pyrazole

CAS Number: 14531-55-6

This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, spectroscopic characterization, potential applications, and safety information.

Core Physicochemical Properties

3,5-Dimethyl-4-nitro-1H-pyrazole is a pale white crystalline powder. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₇N₃O₂ | [1] |

| Molecular Weight | 141.13 g/mol | [1] |

| Melting Point | 123-124 °C | [2] |

| Boiling Point | 325 °C (lit.) | [2] |

| Density | 1.339 ± 0.06 g/cm³ | [2] |

| Flash Point | 138 °C | [2] |

| Appearance | Pale white crystal powder | [2] |

Synthesis and Reactivity

The primary synthetic route to 3,5-Dimethyl-4-nitro-1H-pyrazole involves the nitration of its precursor, 3,5-dimethyl-1H-pyrazole.[3] The presence of the two methyl groups at positions 3 and 5 directs the electrophilic substitution of the nitro group to the C4 position of the pyrazole ring.[3]

A key reaction of 3,5-Dimethyl-4-nitro-1H-pyrazole is the reduction of the nitro group to an amino group, yielding 3,5-dimethyl-4-amino-1H-pyrazole.[3] This transformation is significant as the resulting aminopyrazole is a versatile intermediate for synthesizing a variety of heterocyclic compounds with potential medicinal applications.[3]

Experimental Protocols

Synthesis of 3,5-Dimethyl-1H-pyrazole (Precursor)

A widely used method for the synthesis of the precursor, 3,5-dimethyl-1H-pyrazole, is the condensation of acetylacetone with hydrazine hydrate.[4][5]

-

Materials: Acetylacetone, Hydrazine hydrate, Ethanol.

-

Procedure:

-

In a 250 ml flask, add 6 ml of hydrazine hydrate to 50 ml of ethanol with continuous stirring.[4]

-

Cool the mixture in an ice bath for 10 minutes.[4]

-

Slowly add 10 ml of acetylacetone dropwise to the solution while maintaining a low temperature and constant stirring. This addition should take approximately 20 minutes.[4]

-

Allow the reaction mixture to reach room temperature and then reflux for one hour in an oil bath at around 110°C.[4]

-

Remove the solvent using a rotary evaporator.[4]

-

Dissolve the resulting solid in a small amount of warm n-hexane and then cool in a refrigerator to induce crystallization.[4]

-

Collect the crystalline product by filtration and wash with cold n-hexane.[4]

-

Nitration of 3,5-Dimethyl-1H-pyrazole

The nitration of 3,5-dimethyl-1H-pyrazole to yield 3,5-Dimethyl-4-nitro-1H-pyrazole is a standard electrophilic aromatic substitution.[3]

-

General Procedure:

An alternative synthesis route involves the reaction of 3,5-dimethyl-4-iodopyrazole with concentrated nitric acid in the presence of a Faujasite catalyst in tetrahydrofuran (THF) at room temperature.[4]

-

Procedure from 3,5-dimethyl-4-iodopyrazole:

-

Dissolve 1 mmol of 3,5-dimethyl-4-iodopyrazole in 10 ml of THF.[4]

-

Add 250 mg of Faujasite catalyst to the solution.[4]

-

Slowly add 10 ml of concentrated nitric acid (density 1.52 g/cm³).[4]

-

Stir the mixture at room temperature until the reaction is complete.[4]

-

Filter the mixture to recover the catalyst.[4]

-

Extract the filtrate multiple times with dichloromethane.[4]

-

Combine the organic phases and remove the solvent under vacuum to obtain 3,5-dimethyl-4-nitropyrazole.[4]

-

References

3,5-Dimethyl-4-nitro-1H-pyrazole molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on the chemical properties, synthesis, and key reactions of 3,5-Dimethyl-4-nitro-1H-pyrazole, a heterocyclic organic compound.

Core Molecular Data

The fundamental molecular properties of 3,5-Dimethyl-4-nitro-1H-pyrazole are summarized below.

| Property | Value | Citations |

| Molecular Formula | C5H7N3O2 | [1][2][3][4] |

| Molecular Weight | 141.13 g/mol | [1][2][3][4][5] |

| CAS Number | 14531-55-6 | [1][2][3] |

Synthesis Protocol: Nitration of 3,5-Dimethyl-1H-pyrazole

A common and effective method for the synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole is through the direct nitration of its precursor, 3,5-Dimethyl-1H-pyrazole.[1] The presence of the two methyl groups at positions 3 and 5 of the pyrazole ring directs the electrophilic substitution of the nitro group to the C4 position.[1]

Experimental Methodology:

-

Precursor Synthesis: The synthesis typically begins with the condensation reaction between acetylacetone and hydrazine to form the 3,5-Dimethyl-1H-pyrazole precursor.[1] This reaction can be facilitated by an acid catalyst.[1]

-

Nitration Reaction: The 3,5-dimethylpyrazole is then subjected to nitration. This is a critical step that can be achieved by reacting it with nitric acid.[1] The reaction can proceed at room temperature.[1]

-

Characterization: Following the synthesis, standard analytical techniques are employed to confirm the structure and purity of the resulting 3,5-Dimethyl-4-nitro-1H-pyrazole. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.[1]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole.

Key Chemical Reactions

The nitro group at the 4-position is the primary site of reactivity and significantly influences the molecule's chemical behavior due to its electron-withdrawing nature.[1]

A notable reaction of 3,5-Dimethyl-4-nitro-1H-pyrazole is the reduction of the nitro group to an amino group (-NH2), which yields 3,5-dimethyl-4-amino-1H-pyrazole.[1] This transformation is a crucial step in the synthesis of other derivatives and can be achieved through methods such as catalytic hydrogenation.[1]

Logical Relationship of Reactivity

The diagram below outlines the relationship between 3,5-Dimethyl-4-nitro-1H-pyrazole and its key derivative.

References

- 1. 3,5-Dimethyl-4-nitro-1H-pyrazole | 14531-55-6 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 3,5-Dimethyl-4-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 4. 3,5-Dimethyl-4-nitro-1H-pyrazole | 14531-55-6 [chemicalbook.com]

- 5. 3,5-Dimethyl-4-nitropyrazole | C5H7N3O2 | CID 146172 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3,5-Dimethyl-4-nitro-1H-pyrazole: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis and spectroscopic characteristics of 3,5-Dimethyl-4-nitro-1H-pyrazole. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines detailed experimental protocols for its preparation and subsequent spectroscopic analysis, alongside a comparative summary of its expected spectral data.

Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole

The synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole can be achieved through two primary routes: the direct nitration of 3,5-dimethylpyrazole or starting from 3,5-dimethyl-4-iodopyrazole.[1][2] The direct nitration method is often preferred due to the availability of the starting material, which can be synthesized by the condensation of acetylacetone with hydrazine.[2][3]

Experimental Protocol: Nitration of 3,5-Dimethylpyrazole

A common method for the nitration of 3,5-dimethylpyrazole involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or nitric acid in the presence of a catalyst.[2][4][5]

Materials:

-

3,5-Dimethylpyrazole

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice bath

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3,5-dimethylpyrazole in concentrated sulfuric acid and cool the mixture in an ice bath to 0-5 °C.

-

Slowly add concentrated nitric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3,5-Dimethyl-4-nitro-1H-pyrazole.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

The ¹H NMR spectrum is expected to show a signal for the N-H proton and a signal for the two equivalent methyl groups. The chemical shift of the N-H proton can be broad and its position can vary depending on the solvent and concentration.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | 12.0 - 14.0 | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. |

| 2 x CH₃ | ~2.5 | Singlet | The two methyl groups at positions 3 and 5 are chemically equivalent. |

Prediction is based on typical chemical shifts for pyrazole derivatives.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the two methyl carbons and the three pyrazole ring carbons. The carbon atom attached to the nitro group (C4) is expected to be significantly downfield.

| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C3, C5 | ~145 | The two carbons bearing the methyl groups are equivalent. |

| C4 | ~130 | The carbon atom attached to the electron-withdrawing nitro group. |

| 2 x CH₃ | ~12 | The two methyl carbons are equivalent. |

Prediction is based on data from various nitropyrazole derivatives.[6][7][8]

IR (Infrared) Spectroscopy Data (Predicted)

The IR spectrum will be characterized by strong absorptions corresponding to the N-O stretching vibrations of the nitro group.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3100 - 3300 | Medium, Broad | Characteristic of N-H bond in the pyrazole ring. |

| C-H Stretch (sp³) | 2900 - 3000 | Medium | From the methyl groups. |

| C=N Stretch | 1580 - 1620 | Medium | Pyrazole ring stretching. |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong | Characteristic for nitro compounds.[9][10] |

| Symmetric NO₂ Stretch | 1340 - 1380 | Strong | Characteristic for nitro compounds.[9][10] |

Prediction is based on typical IR absorption frequencies for pyrazoles and nitro compounds.[11][12]

Mass Spectrometry (MS) Data (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (141.13 g/mol ). Common fragmentation patterns for nitropyrazoles include the loss of NO₂ and other small molecules.[13]

| m/z | Predicted Identity | Notes |

| 141 | [M]⁺ | Molecular ion peak. |

| 95 | [M - NO₂]⁺ | Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds.[13] |

| 67 | [M - NO₂ - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyrazole ring. |

Prediction is based on common fragmentation patterns of nitropyrazoles.

Experimental Protocols for Spectroscopic Characterization

The following are general protocols for obtaining the spectroscopic data for a solid organic compound like 3,5-Dimethyl-4-nitro-1H-pyrazole.

¹H and ¹³C NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. The spectral width should be sufficient to cover the expected chemical shift range (e.g., 0-15 ppm).

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon atom. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation: A mass spectrometer, for example, one coupled with a Gas Chromatography (GC-MS) or with a direct insertion probe, using Electron Ionization (EI).

-

Sample Preparation:

-

For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

For a direct insertion probe, place a small amount of the solid sample in a capillary tube.

-

-

Data Acquisition: Acquire the mass spectrum, typically over a mass-to-charge ratio (m/z) range of 50-500.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 3,5-Dimethyl-4-nitro-1H-pyrazole.

Caption: Workflow for the synthesis and spectroscopic characterization of 3,5-Dimethyl-4-nitro-1H-pyrazole.

References

- 1. 3,5-Dimethyl-4-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 2. 3,5-Dimethyl-4-nitro-1H-pyrazole | 14531-55-6 | Benchchem [benchchem.com]

- 3. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3,5-Dimethyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3,5-Dimethyl-4-nitro-1H-pyrazole. It includes detailed experimental protocols, tabulated spectral data, and visualizations to aid in the structural elucidation and characterization of this compound.

Introduction

3,5-Dimethyl-4-nitro-1H-pyrazole is a heterocyclic compound of interest in medicinal chemistry and materials science. Its derivatives have been explored for various biological activities. Unambiguous structural confirmation is paramount in the synthesis and development of new chemical entities, and NMR spectroscopy stands as a primary analytical technique for this purpose. This guide serves as a detailed reference for the ¹H and ¹³C NMR characterization of this pyrazole derivative.

Molecular Structure and NMR Signal Assignment

The structure of 3,5-Dimethyl-4-nitro-1H-pyrazole, along with the standard numbering convention for NMR signal assignment, is presented below. The molecule possesses a plane of symmetry, rendering the two methyl groups at positions 3 and 5 chemically equivalent.

Caption: Molecular structure of 3,5-Dimethyl-4-nitro-1H-pyrazole with atom numbering.

Quantitative NMR Data

The ¹H and ¹³C NMR spectral data for 3,5-Dimethyl-4-nitro-1H-pyrazole are summarized in the tables below. The spectra were recorded in deuterated chloroform (CDCl₃).[1]

¹H NMR Data

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| 2 x CH₃ | 2.46 | Singlet (s) | 6H |

¹³C NMR Data

| Signal Assignment | Chemical Shift (δ, ppm) |

| 2 x C H₃ | 12.69 |

| C4 | 130.04 |

| C3, C5 | 143.46 |

Experimental Protocols

The following sections detail the methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra of 3,5-Dimethyl-4-nitro-1H-pyrazole.

Sample Preparation

A standard protocol for the preparation of an NMR sample of a small organic molecule is as follows:

-

Sample Weighing: Accurately weigh the sample. For ¹H NMR, 5-25 mg is typically sufficient, while for ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.

-

Solvent Addition: Dissolve the weighed sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Dissolution: Ensure the sample is fully dissolved. Vortexing or gentle sonication can be employed to aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. It is good practice to filter the solution through a small plug of glass wool or cotton in the pipette to remove any particulate matter.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following diagram illustrates the general workflow for NMR data acquisition and processing.

Caption: General workflow for NMR data acquisition and processing.

Typical Spectrometer Parameters:

-

Spectrometer: 300 MHz or higher field NMR spectrometer.[1]

-

Solvent: CDCl₃.[1]

-

Internal Standard: Tetramethylsilane (TMS) for ¹H and the solvent signal for ¹³C as an internal reference.[1]

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

Data Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum of 3,5-Dimethyl-4-nitro-1H-pyrazole is characterized by its simplicity. A single sharp singlet is observed at approximately 2.46 ppm.[1] This is due to the chemical equivalence of the two methyl groups at positions C3 and C5. The integration value of 6H confirms the presence of these two methyl groups. The absence of any other signals in the aromatic region is consistent with the substitution at the C4 position.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum displays three distinct signals.[1]

-

The signal at approximately 12.69 ppm is attributed to the carbons of the two equivalent methyl groups.[1]

-

The signal at around 130.04 ppm corresponds to the C4 carbon, which is directly attached to the electron-withdrawing nitro group.[1]

-

The signal at approximately 143.46 ppm is assigned to the C3 and C5 carbons of the pyrazole ring.[1] These carbons are deshielded due to their position within the aromatic ring and their proximity to the nitrogen atoms.

Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectroscopy of 3,5-Dimethyl-4-nitro-1H-pyrazole. The presented data and experimental protocols offer a valuable resource for the unambiguous identification and characterization of this compound. The simplicity of the spectra, arising from the molecule's symmetry, allows for straightforward interpretation and signal assignment, making NMR an indispensable tool in the quality control and structural verification of this and related pyrazole derivatives.

References

Physical and chemical properties of 3,5-Dimethyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-Dimethyl-4-nitro-1H-pyrazole (CAS No: 14531-55-6), a heterocyclic compound with significant applications in synthetic chemistry and potential relevance in medicinal chemistry. This document consolidates available data on its synthesis, reactivity, and key characteristics, presented in a format tailored for researchers and professionals in the chemical and pharmaceutical sciences. The guide includes structured data tables for easy reference, detailed experimental protocols, and visualizations of key chemical processes to facilitate a deeper understanding of this compound.

Introduction

3,5-Dimethyl-4-nitro-1H-pyrazole is a substituted pyrazole ring system. The pyrazole core is a well-recognized scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The presence of methyl groups at the 3 and 5 positions and a nitro group at the 4 position of the pyrazole ring in this compound significantly influences its electronic properties, reactivity, and potential as a synthetic intermediate. This guide aims to be a centralized resource for scientists working with or interested in 3,5-Dimethyl-4-nitro-1H-pyrazole.

Physical and Chemical Properties

The physical and chemical properties of 3,5-Dimethyl-4-nitro-1H-pyrazole are summarized in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₇N₃O₂ | [1] |

| Molecular Weight | 141.13 g/mol | [1] |

| CAS Number | 14531-55-6 | [1] |

| Appearance | Pale white crystal powder | [1] |

| Melting Point | 123-124 °C | [1] |

| Boiling Point | 325 °C (lit.) | [1] |

| Density | 1.339 ± 0.06 g/cm³ | [1] |

| pKa | 10.75 ± 0.50 | [1] |

| Flash Point | 138 °C | [1] |

| Refractive Index | 1.578 | [1] |

| Solubility | Data not readily available. Soluble in many organic solvents. |

Spectroscopic Data

While specific spectra for 3,5-Dimethyl-4-nitro-1H-pyrazole are not widely published, data for closely related compounds and general knowledge of pyrazole systems allow for the prediction of characteristic spectral features.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the two methyl groups and the N-H proton of the pyrazole ring. The chemical shifts would be influenced by the electron-withdrawing nitro group. |

| ¹³C NMR | Resonances for the two distinct methyl carbons and the three pyrazole ring carbons. The carbon atom attached to the nitro group (C4) would be significantly deshielded. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching of the methyl groups, C=N and C=C stretching of the pyrazole ring, and strong symmetric and asymmetric stretching bands for the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹). |

Synthesis and Reactivity

Synthesis

The most common and effective method for the synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole is the direct nitration of 3,5-dimethylpyrazole.[1] This electrophilic aromatic substitution reaction is directed to the C4 position due to the activating effect of the two methyl groups at positions 3 and 5.

References

Elucidating the Molecular Architecture of 3,5-Dimethyl-4-nitro-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3,5-Dimethyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic pathway, spectroscopic characterization, and analytical methodologies required to confirm the molecular structure of this compound. Due to the limited availability of direct experimental spectroscopic and crystallographic data for 3,5-Dimethyl-4-nitro-1H-pyrazole in publicly accessible literature, this guide combines established synthetic protocols with predicted spectroscopic data and comparative analysis of closely related, structurally confirmed analogues.

Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole

The synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole is typically achieved through a two-step process. The first step involves the formation of the pyrazole ring by the condensation of a β-dicarbonyl compound with hydrazine. The resulting 3,5-dimethyl-1H-pyrazole is then subjected to electrophilic nitration to introduce the nitro group at the C4 position of the pyrazole ring.[1]

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

This procedure is adapted from established methods for pyrazole synthesis.[1]

-

Materials: Acetylacetone, Hydrazine hydrate, Glacial acetic acid, Water.

-

Procedure:

-

To a reaction vessel, add 1000 kg of water and 370 kg of acetylacetone.

-

Add a catalytic amount of glacial acetic acid.

-

Slowly add hydrazine hydrate dropwise to the mixture, ensuring the reaction temperature does not exceed 50 °C.

-

After the addition is complete, maintain the reaction mixture at 50 °C for 3 hours.

-

Cool the mixture to 10 °C to precipitate the product.

-

Isolate the solid product by centrifugation, wash with cold water, and dry under vacuum.

-

Step 2: Nitration of 3,5-Dimethyl-1H-pyrazole

This protocol is based on a general method for the nitration of pyrazoles.

-

Materials: 3,5-Dimethyl-1H-pyrazole, Nitric acid, Tetrahydrofuran (THF), Dichloromethane.

-

Procedure:

-

Dissolve 1 mmol of 3,5-dimethyl-1H-pyrazole in 10 mL of THF.

-

Slowly add 10 mL of concentrated nitric acid to the solution while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for the required time (typically 3 hours, monitored by TLC).[2]

-

Upon completion, quench the reaction by pouring the mixture into ice water.

-

Extract the product repeatedly with dichloromethane.

-

Combine the organic phases and remove the solvent under reduced pressure to yield 3,5-Dimethyl-4-nitro-1H-pyrazole.[2]

-

Spectroscopic and Analytical Data

The structural confirmation of 3,5-Dimethyl-4-nitro-1H-pyrazole relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data for 3,5-Dimethyl-4-nitro-1H-pyrazole

The following tables summarize the predicted spectroscopic data for the target molecule. This data is computationally generated and should be used as a reference for experimental verification.

Table 1: Predicted 1H and 13C NMR Chemical Shifts

| Atom Type | Predicted Chemical Shift (ppm) |

| 1H (CH3) | ~2.5 |

| 1H (NH) | ~13.0 |

| 13C (CH3) | ~12 |

| 13C (C3/C5) | ~145 |

| 13C (C4) | ~120 |

Table 2: Predicted FTIR Absorption Bands

| Wavenumber (cm-1) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H Stretch | Pyrazole Ring |

| 1560 - 1540 | Asymmetric NO2 Stretch | Nitro Group |

| 1350 - 1330 | Symmetric NO2 Stretch | Nitro Group |

| ~1460 & ~1380 | C-H Bend | Methyl Groups |

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion |

| 141 | [M]+ (Molecular Ion) |

| 95 | [M - NO2]+ |

| 81 | [C4H5N2]+ |

| 66 | [C4H4N]+ |

Experimental Data for a Closely Related Analogue: 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

For comparative purposes, the experimental data for the structurally similar compound, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, is presented.[3][4] This compound shares the same 3,5-dimethyl-pyrazole core, with the key difference being the substituent on the pyrazole nitrogen.

Table 4: 1H and 13C NMR Data for 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

Note: Specific chemical shift values for this analogue were not found in the search results, but the presence of NMR data has been confirmed.[4]

Table 5: FTIR Data for 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole [3][4]

| Wavenumber (cm-1) |

| 3300 |

| 1608 |

| 1597 |

| 1570 |

| 1518 |

| 1504 |

| 1414 |

| 1334 |

| 1301 |

| 1273 |

| 1176 |

| 1110 |

| 982 |

| 854 |

| 825 |

| 801 |

| 749 |

| 689 |

| 640 |

| 502 |

Table 6: X-ray Crystallography Data for 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole [3]

| Parameter | Value |

| Molecular Formula | C11H11N3O2 |

| Molecular Weight | 217.23 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pca21 |

| a (Å) | 21.3909 (13) |

| b (Å) | 3.8653 (2) |

| c (Å) | 12.4514 (8) |

| V (Å3) | 1029.51 (11) |

| Z | 4 |

| Temperature (K) | 120 |

Logical Framework for Structure Elucidation

The confirmation of the structure of 3,5-Dimethyl-4-nitro-1H-pyrazole follows a logical progression of analytical techniques.

Conclusion

The structure of 3,5-Dimethyl-4-nitro-1H-pyrazole can be confidently assigned based on its systematic synthesis from well-defined starting materials and a comprehensive analysis using modern spectroscopic methods. While direct experimental data for the target compound is not extensively published, the combination of synthetic logic, predicted spectroscopic data, and comparison with closely related, structurally confirmed analogues provides a robust framework for its characterization. This technical guide serves as a valuable resource for researchers in the fields of synthetic chemistry, pharmacology, and materials science who are working with or developing novel pyrazole-based compounds.

References

The Genesis of Nitropyrazoles: A Technical Guide to Their Discovery and Synthetic Evolution

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the discovery and historical evolution of nitropyrazole synthesis. From early direct nitration attempts to the development of sophisticated, regioselective methodologies, this document provides a comprehensive overview of the core synthetic strategies. Detailed experimental protocols for key reactions, comparative quantitative data, and visualizations of synthetic pathways are presented to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Introduction: The Rise of Nitropyrazoles

Nitropyrazole scaffolds are crucial components in a wide array of chemical entities, from high-energy materials to vital pharmaceuticals and agrochemicals.[1][2] Their unique electronic and structural properties, imparted by the presence of one or more nitro groups on the pyrazole ring, have made them a focal point of synthetic chemistry for over a century. The journey of nitropyrazole synthesis is a compelling narrative of overcoming challenges in regioselectivity, reaction efficiency, and safety, leading to the diverse and powerful synthetic tools available today. This guide traces this evolution, providing both historical context and practical, detailed methodologies.

The Dawn of Nitropyrazole Synthesis: Direct Nitration

The earliest forays into nitropyrazole synthesis involved the direct electrophilic nitration of the pyrazole ring. This seemingly straightforward approach, however, is complicated by the nature of the pyrazole nucleus, which contains both an electron-rich "pyrrole-like" nitrogen and an electron-deficient "pyridine-like" nitrogen. The regiochemical outcome of direct nitration is highly dependent on the reaction conditions, particularly the acidity of the medium.

Synthesis of 4-Nitropyrazole

Direct nitration of pyrazole typically yields 4-nitropyrazole as the major product.[3] Early methods often suffered from low yields and harsh reaction conditions.[3] Over time, optimization has led to more efficient protocols.

Experimental Protocol: One-Pot, Two-Step Synthesis of 4-Nitropyrazole [3]

This optimized procedure enhances the yield by first forming pyrazole sulfate, followed by nitration with a fuming nitric and sulfuric acid mixture.

-

Preparation of Nitrosulfuric Acid: In a 100 mL four-necked flask equipped with a stirrer and thermometer, add 19.3 mL (0.30 mol) of 20% fuming sulfuric acid. While stirring in an ice-water bath, slowly add 6.3 mL (0.15 mol) of fuming nitric acid, maintaining the temperature between 0 and 10°C.

-

Formation of Pyrazole Sulfate: In a separate 100 mL four-necked flask, add 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole at room temperature. Stir the mixture for 30 minutes.

-

Nitration: Cool the pyrazole sulfate mixture in an ice-water bath and add the prepared fuming nitrosulfuric acid (25 mL) dropwise.

-

Reaction and Work-up: After the addition is complete, raise the temperature to 50°C and maintain for 1.5 hours. Pour the reaction mixture into 200 mL of ice water to precipitate the product.

-

Purification: Filter the white solid, wash with ice water, and dry under vacuum. Recrystallization from an ethyl ether/hexane mixture yields pure 4-nitropyrazole.

A Pivotal Discovery: The N-Nitropyrazole Rearrangement

A significant breakthrough in nitropyrazole synthesis was the discovery of the thermal or acid-catalyzed rearrangement of N-nitropyrazoles. This pathway provided a reliable method for the synthesis of 3(5)-nitropyrazoles, which are often difficult to obtain directly with high regioselectivity. The process typically involves an initial N-nitration of pyrazole, followed by an intramolecular rearrangement.

Synthesis of 3(5)-Nitropyrazole

The synthesis of 3(5)-nitropyrazole is a classic example of the utility of the N-nitropyrazole rearrangement. The initial N-nitration is followed by a thermal rearrangement to yield the C-nitrated product.

Experimental Protocol: Synthesis of 3(5)-Nitropyrazole via N-Nitropyrazole Rearrangement [4]

This two-step procedure involves the synthesis of N-nitropyrazole followed by its thermal rearrangement.

-

N-Nitration of Pyrazole: Prepare a solution of pyrazole in acetic acid. In a separate vessel, create a mixture of nitric acid and acetic anhydride. Add the pyrazole solution to the nitric acid/acetic anhydride mixture to form N-nitropyrazole.

-

Thermal Rearrangement: Dissolve the obtained N-nitropyrazole in a high-boiling organic solvent such as anisole, n-octanol, or benzonitrile.[4] Heat the solution to reflux (e.g., 145°C in anisole for 10 hours) to induce the rearrangement to 3(5)-nitropyrazole.[4]

-

Isolation and Purification: After the reaction is complete, cool the mixture and isolate the product. Purification can be achieved through recrystallization.

Expanding the Arsenal: Synthesis of Dinitropyrazoles

The demand for polynitrated pyrazoles, particularly in the field of energetic materials, spurred the development of methods to introduce multiple nitro groups onto the pyrazole ring. The synthesis of dinitropyrazoles often builds upon the methodologies developed for mononitration.

Synthesis of 3,4-Dinitropyrazole

3,4-Dinitropyrazole can be synthesized from 3-nitropyrazole through direct nitration.

Experimental Protocol: Synthesis of 3,4-Dinitropyrazole [5]

This procedure details the C-nitration of 3-nitropyrazole.

-

Reaction Setup: In a reaction vessel, dissolve 3-nitropyrazole in a suitable solvent.

-

Nitration: Add a nitrating agent, typically a mixture of nitric acid and a dehydrating agent. The molar ratio of 3-nitropyrazole to nitric acid is optimized at 1:2.

-

Reaction Conditions: Maintain the reaction temperature between 55-60°C for 1 hour.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the 3,4-dinitropyrazole. The product can be purified by recrystallization.

Synthesis of 3,5-Dinitropyrazole

The synthesis of 3,5-dinitropyrazole can be achieved through the nitration of 3-nitropyrazole followed by rearrangement.[6]

Experimental Protocol: Synthesis of 3,5-Dinitropyrazole Ammonium Salt [7]

This method involves the nitration of 3-nitropyrazole to form 1,3-dinitropyrazole, which then rearranges.

-

Nitration: Nitrate 3-nitropyrazole to obtain 1,3-dinitropyrazole.

-

Rearrangement and Salt Formation: React the 1,3-dinitropyrazole with ammonia in benzonitrile (PhCN). The optimal reaction temperature is 147°C with a reaction time of 77 hours. This directly yields the ammonium salt of 3,5-dinitropyrazole.

-

Isolation of 3,5-Dinitropyrazole: The free 3,5-dinitropyrazole can be obtained by neutralization of the ammonium salt with an acid, such as hydrochloric acid.

Reaching the Apex: The Synthesis of Trinitropyrazoles

The synthesis of fully carbon-nitrated pyrazoles, such as 3,4,5-trinitropyrazole (TNP), represents a significant challenge and a landmark achievement in the field of energetic materials. These compounds are highly sought after for their high density and detonation performance.

Synthesis of 3,4,5-Trinitropyrazole (TNP)

One synthetic route to TNP starts from 4-chloro-1H-pyrazole.[8]

Experimental Protocol: Synthesis of 3,4,5-Trinitropyrazole [8]

This multi-step synthesis involves nitration, amination, and oxidation.

-

Dinitration of 4-chloro-1H-pyrazole: React 4-chloro-1H-pyrazole with concentrated sulfuric acid and nitric acid to yield 4-chloro-3,5-dinitro-1H-pyrazole.

-

Amination: Subject the 4-chloro-3,5-dinitro-1H-pyrazole to an amino substitution reaction with aqueous ammonia (NH₃·H₂O) to form 3,5-dinitro-1H-pyrazol-4-amine.

-

Oxidative Nitration: Dissolve the resulting amine in concentrated sulfuric acid, and slowly add 30% hydrogen peroxide (H₂O₂) to oxidize the amino group and introduce the final nitro group, yielding 3,4,5-trinitropyrazole.

Building from Fragments: Cyclocondensation Reactions

An alternative and powerful strategy for the synthesis of substituted nitropyrazoles is the construction of the pyrazole ring from acyclic, pre-nitrated precursors. This approach, known as cyclocondensation, offers excellent control over the regiochemistry of the final product. A common method involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various nitropyrazoles, allowing for a clear comparison of different synthetic methodologies.

Table 1: Synthesis of Mononitropyrazoles

| Product | Starting Material | Nitrating Agent/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Nitropyrazole | Pyrazole | HNO₃ / H₂SO₄ | - | 90 | 6 | 56 | [3] |

| 4-Nitropyrazole | Pyrazole | Fuming HNO₃ / Fuming H₂SO₄ | - | 50 | 1.5 | 85 | [3] |

| 3(5)-Nitropyrazole | N-Nitropyrazole | Thermal Rearrangement | Anisole | 145 | 10 | - | [4] |

Table 2: Synthesis of Dinitropyrazoles

| Product | Starting Material | Nitrating Agent/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3,4-Dinitropyrazole | Pyrazole | HNO₃ / Ac₂O, then rearrangement and C-nitration | - | 55-60 | 1 | 55 (total) | [5] |

| 3,5-Dinitropyrazole Ammonium Salt | 3-Nitropyrazole | Nitration, then NH₃ | PhCN | 147 | 77 | 96.5 (conversion) | [7] |

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways and their logical relationships in the synthesis of nitropyrazoles.

Caption: Key synthetic routes to mono-, di-, and trinitropyrazoles.

Caption: Evolution of synthetic strategies for nitropyrazoles.

References

- 1. Synthesis and properties of 3,4,5-trinitropyrazole-1-ol and its energetic salts - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. energetic-materials.org.cn [energetic-materials.org.cn]

- 3. Page loading... [wap.guidechem.com]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Navigating the Synthesis and Handling of 3,5-Dimethyl-4-nitro-1H-pyrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-nitro-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The introduction of a nitro group and methyl substituents on the pyrazole ring can significantly modulate its chemical reactivity and biological function. This guide provides essential information on the safe handling, storage, and disposal of 3,5-Dimethyl-4-nitro-1H-pyrazole, alongside an experimental protocol for its synthesis, to support researchers in their drug discovery and development endeavors.

Physicochemical and Hazard Information

The following tables summarize the known physicochemical properties of 3,5-Dimethyl-4-nitro-1H-pyrazole and the hazard information extrapolated from analogous compounds.

Table 1: Physicochemical Properties

| Property | Value | Source Compound |

| CAS Number | 14531-55-6 | 3,5-Dimethyl-4-nitro-1H-pyrazole |

| Molecular Formula | C5H7N3O2 | 3,5-Dimethyl-4-nitro-1H-pyrazole[2][3] |

| Molecular Weight | 141.13 g/mol | 3,5-Dimethyl-4-nitro-1H-pyrazole[1][2][3] |

| Melting Point | 67-70 °C (for Pyrazole) | Pyrazole[4] |

| Boiling Point | 186-188 °C (for Pyrazole) | Pyrazole[4] |

Table 2: Hazard Identification and Classification (Extrapolated from Pyrazole and Nitro-aromatic Compounds)

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity (Oral) | Harmful if swallowed (H302) | P264, P270, P301+P312, P330, P501 |

| Acute Toxicity (Dermal) | Toxic in contact with skin (H311) | P280, P302+P352, P312, P361, P364, P405, P501 |

| Skin Corrosion/Irritation | Causes skin irritation (H315) | P264, P280, P302+P352, P332+P313, P362 |

| Serious Eye Damage/Irritation | Causes serious eye damage (H318) | P280, P305+P351+P338, P310 |

| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs (spleen, Thyroid) through prolonged or repeated exposure (H372) | P260, P314, P501 |

| Hazardous to the Aquatic Environment (Chronic) | Harmful to aquatic life with long lasting effects (H412) | P273, P501 |

Experimental Protocol: Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole

The following protocol describes a general method for the synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole.

Materials:

-

3,5-Dimethyl-4-iodopyrazole

-

Tetrahydrofuran (THF)

-

Faujasite catalyst

-

Concentrated nitric acid (d 1.52 g/cm³)

-

Dichloromethane

Procedure: [3]

-

Dissolve 3,5-dimethyl-4-iodopyrazole (1 mmol) in tetrahydrofuran (10 mL).

-

Add Faujasite catalyst (250 mg) to the solution.

-

Slowly add concentrated nitric acid (10 mL) to the mixture.

-

Stir the reaction mixture at room temperature for the required time (monitoring of the reaction is recommended).

-

Upon completion, filter the mixture to recover the catalyst.

-

Extract the filtrate repeatedly with dichloromethane.

-

Combine the organic phases and remove the solvent under vacuum to obtain 3,5-dimethyl-4-nitropyrazole.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, strict safety protocols must be followed when handling 3,5-Dimethyl-4-nitro-1H-pyrazole.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

Hygiene Measures:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash it before reuse.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7]

-

Store locked up.[7]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

It is recommended to use a licensed professional waste disposal service.[6]

-

Do not allow the substance to enter drains or the environment.[6]

Logical Workflow for Handling 3,5-Dimethyl-4-nitro-1H-pyrazole

The following diagram illustrates a safe handling workflow for 3,5-Dimethyl-4-nitro-1H-pyrazole.

Conclusion

While 3,5-Dimethyl-4-nitro-1H-pyrazole holds promise for various research applications, particularly in drug development, the lack of a specific Safety Data Sheet necessitates a cautious approach to its handling. By extrapolating safety data from structurally similar compounds and adhering to the rigorous handling, storage, and disposal protocols outlined in this guide, researchers can mitigate potential risks and work safely with this compound. A thorough understanding of its potential hazards and the implementation of robust safety measures are paramount to ensuring a safe laboratory environment.

References

- 1. 3,5-Dimethyl-4-nitro-1H-pyrazole | 14531-55-6 | Benchchem [benchchem.com]

- 2. 3,5-Dimethyl-4-nitro-1H-pyrazole | 14531-55-6 [chemicalbook.com]

- 3. 3,5-Dimethyl-4-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 4. 吡唑 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

The Nitro Group's Commanding Influence on Pyrazole Ring Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, forming the scaffold of numerous compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.[1] The introduction of a nitro group (–NO₂) onto the pyrazole ring profoundly alters its chemical personality, opening new avenues for synthetic transformations and the development of novel functional molecules. This technical guide provides a comprehensive exploration of the multifaceted role of the nitro group in modulating the reactivity of the pyrazole ring, with a focus on its electronic effects, impact on acidity, and its directing influence in both electrophilic and nucleophilic substitution reactions.

Electronic Effects of the Nitro Group

The nitro group is a potent electron-withdrawing group, exerting its influence through two primary electronic effects:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyrazole ring through the sigma bond framework. This effect deactivates the entire ring system towards electrophilic attack.

-

Resonance Effect (-M): The nitro group can delocalize the π-electrons of the pyrazole ring onto its oxygen atoms. This resonance stabilization of negative charge is particularly significant in intermediates formed during nucleophilic substitution, thereby facilitating such reactions.

These combined effects lead to a significant polarization of the pyrazole ring, rendering the ring carbons electron-deficient and the N-H proton more acidic.

Impact on Acidity

The strong electron-withdrawing nature of the nitro group markedly increases the acidity of the N-H proton in nitropyrazoles compared to the parent pyrazole. This is due to the stabilization of the resulting pyrazolate anion through inductive and resonance effects. The following table summarizes the pKa values for pyrazole and some of its nitro derivatives, illustrating this trend.

| Compound | pKa | Reference(s) |

| Pyrazole | 14.21 (in water) | [2] |

| 3-Nitropyrazole | 8.32 (Predicted) | [3][4][5][6] |

| 4-Nitropyrazole | 9.63 (Predicted) | [1][7][8] |

| 1,4-Dimethyl-3,5-dinitropyrazole | -5.23 (Predicted) | [9] |

Note: Predicted pKa values are based on computational models and may vary from experimental values.

Reactivity in Electrophilic Substitution

The pyrazole ring is inherently electron-rich and readily undergoes electrophilic substitution, predominantly at the C-4 position.[10][11] The presence of a nitro group, however, deactivates the ring towards electrophilic attack due to its strong electron-withdrawing nature.

Directing Effect of the Pyrazole Nitrogens

In an electrophilic substitution reaction on an unsubstituted pyrazole, the attack preferentially occurs at the C-4 position. This is because the intermediates formed from attack at the C-3 or C-5 positions result in a destabilizing positive charge on an sp²-hybridized nitrogen atom, which is highly unfavorable.[12] The intermediate from C-4 attack allows for better delocalization of the positive charge without this destabilizing feature.

Mechanism of Nitration

The nitration of pyrazole is a classic example of electrophilic aromatic substitution. The reaction typically employs a mixture of nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Figure 1. Electrophilic nitration of pyrazole at the C-4 position.

Experimental Protocol: Synthesis of 4-Nitropyrazole

A one-pot, two-step method provides an efficient route to 4-nitropyrazole.[2]

Materials:

-

Pyrazole (6.8 g, 0.1 mol)

-

Concentrated sulfuric acid (11 mL, 0.21 mol)

-

Fuming nitric acid (98%) (6.3 mL, 0.15 mol)

-

Fuming sulfuric acid (20%) (19.3 mL, 0.30 mol)

-

Ice-water bath

-

100 mL four-necked flask with stirrer and thermometer

Procedure:

-

Preparation of Nitrosulfuric Acid: In a 100 mL four-necked flask cooled in an ice-water bath, slowly add 6.3 mL of fuming nitric acid to 19.3 mL of 20% fuming sulfuric acid with stirring, maintaining the temperature between 0 and 10°C.

-

Formation of Pyrazole Sulfate: In a separate 100 mL four-necked flask, add 11 mL of concentrated sulfuric acid and 6.8 g of pyrazole. Stir the mixture at room temperature for 30 minutes.

-

Nitration: Cool the pyrazole sulfate mixture in an ice-water bath and add the prepared nitrosulfuric acid dropwise.

-

Reaction: After the addition is complete, raise the temperature to 50°C and maintain for 1.5 hours.

-

Work-up: Pour the reaction mixture into 200 mL of ice water to precipitate the product.

-

Isolation and Purification: Filter the white solid, wash with ice water, and dry under vacuum. Recrystallization from ethyl ether/hexane yields 4-nitropyrazole with a reported yield of 85%.[2]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The presence of one or more nitro groups dramatically activates the pyrazole ring towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group(s) stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[13][14]

Regioselectivity in Polynitropyrazoles

The position of nucleophilic attack on polynitrated pyrazoles is highly dependent on the substitution pattern:

-

3,4-Dinitropyrazoles: Nucleophilic substitution occurs regioselectively at the C-3 position.[15]

-

N-unsubstituted 3,4,5-Trinitropyrazole: Nucleophilic attack preferentially takes place at the C-4 position.

-

N-substituted 3,4,5-Trinitropyrazoles: The nucleophile attacks at the C-5 position.[15]

Mechanism of SNAr

The SNAr mechanism is a two-step process involving the addition of a nucleophile to form a resonance-stabilized Meisenheimer complex, followed by the elimination of a leaving group to restore the aromaticity of the ring.

Figure 2. SNAr mechanism on 3,4-dinitropyrazole.

Experimental Protocols for SNAr Reactions

5.3.1 Synthesis of N-Allyl-3,5-dinitropyrazole [8]

Materials:

-

3,5-Dinitropyrazole (3,5-DNP) (0.564 g, 0.004 mol)

-

Acetonitrile (10 mL)

-

Triethylamine (TEA) (10 mL)

-

Allyl bromide (0.50 mL, 0.006 mol)

-

Dichloromethane

-

Deionized water

Procedure:

-

To a round-bottom flask, add 3,5-DNP, acetonitrile, and TEA. Stir the solution for 5 minutes at room temperature.

-

Add allyl bromide dropwise and continue stirring for another 5 minutes at room temperature.

-

Heat the reaction mixture to 60°C for 12 hours.

-

After cooling to room temperature, dilute the mixture with dichloromethane (50 mL) and deionized water (50 mL) and transfer to a separatory funnel.

-

Extract the organic layer and wash it three times with water (50 mL).

-

Dry the organic layer with magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the product as a yellow oil (reported yield: 48%).[8]

5.3.2 Synthesis of 5-Chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole [16]

Materials:

-

5-Chloro-3-methyl-1-phenyl-1H-pyrazole (0.44 g, 2.3 mmol)

-

Acetic anhydride (6 mL)

-

Fuming nitric acid (97-99%) (4 mL)

-

Crushed ice

Procedure:

-

Add acetic anhydride to 5-chloro-3-methyl-1-phenyl-1H-pyrazole in a reaction vessel.

-

Cool the mixture to 0°C and add fuming nitric acid dropwise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Pour the mixture over crushed ice to precipitate the product.

-

Filter the precipitate, wash with cold water (100 mL), and dry under vacuum at 40°C.

-

Recrystallize the crude product from acetone to obtain the target compound (reported yield: 85%).[16]

Role in Drug Development and Other Applications

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, and nitropyrazole derivatives are actively investigated for various therapeutic applications.[17] The nitro group can serve as a bioisostere for other functional groups and can be a crucial pharmacophoric element. Furthermore, the ease of nucleophilic substitution on nitropyrazoles allows for the synthesis of diverse libraries of compounds for drug discovery programs.[18]

Beyond pharmaceuticals, nitropyrazoles are important intermediates in the synthesis of high-energy materials. The high nitrogen content and the presence of the nitro group contribute to their energetic properties.

Conclusion

The nitro group exerts a profound and versatile influence on the reactivity of the pyrazole ring. Its strong electron-withdrawing properties deactivate the ring towards electrophilic substitution while significantly increasing the acidity of the N-H proton. Conversely, and of great synthetic utility, the nitro group activates the pyrazole ring for nucleophilic aromatic substitution, enabling the facile introduction of a wide range of functional groups. A thorough understanding of these electronic effects and reactivity patterns is paramount for researchers and scientists aiming to harness the synthetic potential of nitropyrazoles in drug development and materials science.

References

- 1. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]

- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 3. Page loading... [wap.guidechem.com]

- 4. 26621-44-3 CAS MSDS (3-Nitro-1H-pyrazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 3-Nitro-1H-pyrazole | 26621-44-3 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 4-Nitropyrazole CAS#: 2075-46-9 [m.chemicalbook.com]

- 8. 4-Nitropyrazole | 2075-46-9 [m.chemicalbook.com]

- 9. 1,4-dimethyl-3,5-dinitropyrazole CAS#: 58332-98-2 [m.chemicalbook.com]

- 10. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 11. researchgate.net [researchgate.net]

- 12. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. CAS 26621-44-3: 3-Nitropyrazole | CymitQuimica [cymitquimica.com]

- 18. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole from 3,5-dimethylpyrazole

Application Notes: Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole

Introduction

3,5-Dimethyl-4-nitro-1H-pyrazole is a key heterocyclic compound utilized as a versatile intermediate in the synthesis of a variety of biologically active molecules and energetic materials. Its synthesis from the readily available precursor, 3,5-dimethylpyrazole, is a fundamental reaction for researchers in medicinal chemistry, materials science, and drug development. The presence of the nitro group at the C4 position is achieved through electrophilic aromatic substitution, a reaction modulated by the directing effects of the two methyl groups on the pyrazole ring.[1]

Synthetic Approaches

The primary and most direct route for the synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole is the nitration of 3,5-dimethylpyrazole.[1] This transformation can be accomplished using various nitrating agents, with the selection of the specific reagent and reaction conditions influencing the yield and purity of the final product.

Two prevalent methods for this direct nitration are:

-

Mixed Acid Nitration: This classic and widely used method employs a mixture of concentrated nitric acid and concentrated sulfuric acid.[1] Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Careful temperature control, typically between 0-5°C, is crucial to prevent the formation of over-nitrated byproducts.[1]

-

Nitration with Trifluoroacetic Anhydride: An alternative method involves the use of fuming nitric acid in trifluoroacetic anhydride. This system generates the nitronium ion under less acidic conditions compared to the mixed acid method. This approach has been reported to yield good results, with one study documenting a 76% yield of 3,5-dimethyl-4-nitropyrazole.[2][3]

The starting material, 3,5-dimethylpyrazole, is itself commonly synthesized via the condensation reaction of acetylacetone with hydrazine.[1][4]

Experimental Workflow

The general workflow for the synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole from 3,5-dimethylpyrazole is depicted in the following diagram.

Caption: General workflow for the synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for different methods of synthesizing 3,5-Dimethyl-4-nitro-1H-pyrazole.

| Starting Material | Nitrating Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,5-Dimethylpyrazole | Fuming HNO₃ / (CF₃CO)₂O | Trifluoroacetic anhydride | -15 | 2 | 76 | [2][3] |

| 3,5-Dimethylpyrazole | Conc. HNO₃ / Conc. H₂SO₄ | - | 0-5 | Not Specified | Not Specified | [1] |

| 3,5-Dimethyl-4-iodopyrazole | Conc. HNO₃ / Faujasite | Tetrahydrofuran | 20 (Room Temp.) | 3 | 73 | [5] |

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylpyrazole (Starting Material)

This protocol is adapted from established procedures for the condensation of acetylacetone and hydrazine.[4]

Materials:

-

Hydrazine sulfate

-

10% Sodium hydroxide solution

-

Acetylacetone (2,4-pentanedione)

-

Ether

-

Anhydrous potassium carbonate

-

Saturated sodium chloride solution

-

Ice

Equipment:

-

1 L round-bottomed flask

-

Stirrer

-

Separatory funnel

-

Thermometer

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a 1 L round-bottomed flask equipped with a stirrer and thermometer, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% sodium hydroxide solution.

-

Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.

-

While maintaining the temperature at approximately 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with continuous stirring. The addition should take about 30 minutes.

-

After the addition is complete, continue stirring the mixture at 15°C for an additional hour.

-

Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

-

Transfer the mixture to a 1 L separatory funnel and extract with 125 mL of ether.

-

Separate the layers and extract the aqueous layer four more times with 40 mL portions of ether.

-

Combine the ether extracts and wash once with a saturated sodium chloride solution.

-

Dry the combined ether extracts over anhydrous potassium carbonate.

-

Remove the ether by distillation using a rotary evaporator.

-

The resulting crystalline residue is 3,5-dimethylpyrazole. Dry under reduced pressure. The expected yield is 37–39 g (77–81%). The product should have a melting point of 107–108°C.[4]

Protocol 2: Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole via Mixed Acid Nitration

This protocol is based on the general principles of nitrating pyrazole derivatives using a mixture of nitric and sulfuric acids.[1][6]

Materials:

-

3,5-Dimethylpyrazole

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Crushed ice

-

Deionized water

-

Sodium bicarbonate (or other suitable base for neutralization)

-

Ethanol/water mixture for recrystallization

Equipment:

-

Three-neck round-bottomed flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Thermometer

-

Ice-salt bath

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully add 10 mL of concentrated sulfuric acid. Cool the acid in an ice-salt bath to 0°C. Slowly add 5 mL of concentrated nitric acid to the sulfuric acid with constant stirring, ensuring the temperature does not rise above 10°C. Cool the resulting nitrating mixture to 0°C.

-

Dissolution of Starting Material: In a separate three-neck round-bottomed flask equipped with a magnetic stirrer and thermometer, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.

-

Slowly and portion-wise, add 5.0 g of 3,5-dimethylpyrazole to the cold sulfuric acid. Stir until all the solid has dissolved, while maintaining the temperature between 0-5°C.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the solution of 3,5-dimethylpyrazole in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0-5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture onto a large beaker containing approximately 200 g of crushed ice with vigorous stirring. A precipitate should form.

-

Allow the ice to melt, then slowly neutralize the acidic solution by carefully adding a saturated solution of sodium bicarbonate until the pH is approximately 7. Be cautious as this will generate CO₂ gas.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid product with cold deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 3,5-Dimethyl-4-nitro-1H-pyrazole.

-

Dry the purified product in a vacuum oven.

Reaction Pathway

The following diagram illustrates the chemical transformation from 3,5-dimethylpyrazole to 3,5-Dimethyl-4-nitro-1H-pyrazole.

Caption: Nitration of 3,5-dimethylpyrazole to form 3,5-Dimethyl-4-nitro-1H-pyrazole.

References

- 1. 3,5-Dimethyl-4-nitro-1H-pyrazole | 14531-55-6 | Benchchem [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3,5-Dimethyl-4-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

Application Note: Nitration of 3,5-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 4-nitro-3,5-dimethyl-1H-pyrazole via the direct nitration of 3,5-dimethyl-1H-pyrazole. The described method utilizes a classic electrophilic aromatic substitution reaction with a nitrating mixture of concentrated nitric acid and sulfuric acid. This procedure is a fundamental transformation in heterocyclic chemistry, yielding a versatile building block for the development of various pharmaceutical and agrochemical compounds. This document outlines the experimental procedure, summarizes key quantitative data, and includes a visual representation of the workflow.

Introduction

Nitropyrazole derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules. The introduction of a nitro group onto the pyrazole ring significantly influences its chemical reactivity and provides a handle for further functionalization, such as reduction to an amino group. The nitration of 3,5-dimethyl-1H-pyrazole is a standard electrophilic aromatic substitution.[1] The methyl groups at positions 3 and 5 direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C4 position of the pyrazole ring.[1] This application note details a reliable and reproducible protocol for this transformation.

Experimental Protocol

Materials:

-

3,5-dimethyl-1H-pyrazole (C₅H₈N₂)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Water (H₂O)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Beaker

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethyl-1H-pyrazole.

-

Acid Addition: Place the flask in an ice bath to cool. Slowly and carefully add concentrated sulfuric acid to the flask with continuous stirring. Maintain the temperature below 10 °C during the addition.

-

Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 3,5-dimethyl-1H-pyrazole in sulfuric acid using a dropping funnel. The temperature of the reaction mixture should be maintained between 0 and 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice in a large beaker with stirring. This will precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral.

-

Neutralization: Suspend the crude product in water and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: If the product is not a solid or for improved purity, the aqueous mixture can be extracted with a suitable organic solvent, such as ethyl acetate.

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-nitro-3,5-dimethyl-1H-pyrazole.

Data Presentation

| Parameter | Value | Reference |

| Product Name | 4-nitro-3,5-dimethyl-1H-pyrazole | [2] |

| CAS Number | 14531-55-6 | [2] |

| Molecular Formula | C₅H₇N₃O₂ | [2] |

| Molecular Weight | 141.13 g/mol | [2] |

| Appearance | White to off-white solid | |

| Yield | Typically high | |

| ¹H NMR (CDCl₃, δ) | ~2.6 (s, 6H, 2 x CH₃), ~11.0 (br s, 1H, NH) | |

| ¹³C NMR (CDCl₃, δ) | ~12 (CH₃), ~145 (C3/C5), C4-NO₂ signal may be broad or unobserved | |

| IR (KBr, cm⁻¹) | ~3300 (N-H), ~1550 (asym NO₂), ~1350 (sym NO₂) | [3] |

| Mass Spec (EI, m/z) | 141 (M⁺) |

Note: Specific spectral data for the final product can vary slightly based on the solvent and instrument used. The provided NMR data are estimations based on typical chemical shifts for similar structures.

Mandatory Visualization

Caption: Workflow for the synthesis of 4-nitro-3,5-dimethyl-1H-pyrazole.

References

Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process, commencing with the formation of 3,5-dimethyl-1H-pyrazole from acetylacetone and hydrazine, followed by the nitration of the pyrazole ring.

Experimental Protocols

The synthesis is performed in two main stages:

-

Synthesis of 3,5-Dimethyl-1H-pyrazole (Intermediate)

-